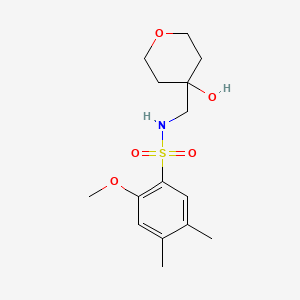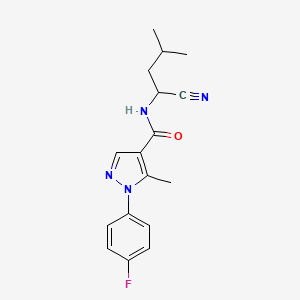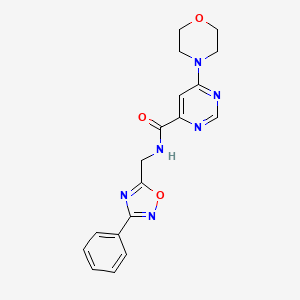
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Photodynamic Therapy for Cancer Treatment
A study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base demonstrated significant potential in photodynamic therapy (PDT). These compounds, due to their excellent fluorescence properties and high singlet oxygen quantum yield, show promise as Type II photosensitizers for cancer treatment. Their spectroscopic, photophysical, and photochemical properties make them suitable candidates for further exploration in PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Computational Chemistry and Drug Design
Another facet of research involving sulfonamide molecules, such as the synthesis and characterization of a newly synthetized sulfonamide molecule, underscores the importance of computational studies. These studies, aligning structural characterization with theoretical models, pave the way for understanding and predicting molecular interactions critical in drug design and development (Murthy et al., 2018).
Synthesis of Tetrahydropyrans
Research into the synthesis of 3-alkylthio-2-methoxytetrahydropyrans reveals methods for creating derivatives through reactions with alkylsulfenyl chlorides. These compounds, related to the core structure of interest, have applications in synthetic chemistry, potentially contributing to the development of new therapeutic agents or materials (Baldwin & Brown, 1967).
Antitumor and Enzyme Inhibition Studies
A series of benzenesulfonamides showed potential in cytotoxicity, tumor specificity, and enzyme inhibition, particularly against human carbonic anhydrase isoforms. Such studies are essential for discovering new anticancer compounds and understanding their mechanisms of action (Gul et al., 2016).
Corrosion Inhibition
In the field of materials science, derivatives of benzenesulfonamide, including those with structures akin to the compound of interest, have been explored for their corrosion inhibition properties. Quantum chemical and molecular dynamic simulation studies reveal these compounds' effectiveness in protecting metal surfaces, showcasing their potential industrial applications (Kaya et al., 2016).
特性
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5S/c1-11-8-13(20-3)14(9-12(11)2)22(18,19)16-10-15(17)4-6-21-7-5-15/h8-9,16-17H,4-7,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVYMMUTUMNUHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCOCC2)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-4-(3,4-dihydroxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2400411.png)


![N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B2400415.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2400416.png)


![[5-Acetamido-4-acetyloxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl] acetate](/img/structure/B2400422.png)
![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2400423.png)
![2-((2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2400425.png)


